molecular formula C6H9NO B097899 N-Methyl-N-(2-propynyl)acetamide CAS No. 18341-31-6

N-Methyl-N-(2-propynyl)acetamide

Cat. No.: B097899
CAS No.: 18341-31-6
M. Wt: 111.14 g/mol
InChI Key: VYAMKMQYVSEZSB-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-propynyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-methyl-N-(2-propynyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Evaluation : A study by Barlow et al. (1991) focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which were evaluated as opioid kappa agonists. This demonstrates the application of Acetamide, N-methyl-N-(2-propynyl)- in creating novel compounds with potential therapeutic benefits.

  • Metabolic Pathways in Herbicides : Research by Coleman et al. (2000) discussed the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This highlights the importance of understanding the metabolic pathways of similar compounds for their safe and effective use in agriculture.

  • Antiviral and Antiapoptotic Effects : A study by Ghosh et al. (2008) found significant antiviral and antiapoptotic effects in vitro from a compound related to Acetamide, N-methyl-N-(2-propynyl)-. This indicates its potential in the development of treatments for viral infections like Japanese encephalitis.

  • Molecular Structure Analysis : Kimura and Aoki (1953) studied the molecular structures of acetamide and N-methylacetamide using electron diffraction. Their research contributes to a deeper understanding of the molecular properties of these compounds.

  • Conformational Studies for Drug Development : Research by Costello et al. (1991) on the conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides for opioid kappa agonist properties showcases the application of acetamide derivatives in drug development.

  • Synthesis and Characterization of Derivatives : A study on the synthesis, structure, and muscarinic agonist activity of substituted N‑(silatran‑1‑ylmethyl)acetamides by Pukhalskaya et al. (2010) demonstrates the diverse applications of acetamide derivatives in synthesizing new compounds with potential biological activities.

  • Thermodynamic Properties and Phase Behavior : Štejfa et al. (2020) conducted an extensive thermodynamic study of acetamide and its derivatives, providing valuable information on their phase behavior and thermodynamic properties.

  • Solvatochromism and Molecular Interaction Studies : Research by Krivoruchka et al. (2004) explored the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, shedding light on the molecular interactions and properties of acetamide derivatives in different solvents.

  • Antibacterial, Antifungal, and Anticancer Studies : Muruganandam et al. (2013) synthesized N‑((Diphenylamino)methyl)acetamide and evaluated its antibacterial, antifungal, and anticancer activities, showcasing the potential of acetamide derivatives in medicinal chemistry.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-methyl-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-4-5-7(3)6(2)8/h1H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAMKMQYVSEZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171421
Record name Acetamide, N-methyl-N-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18341-31-6
Record name N-(2-Propynyl)-N-methyl acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018341316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18341-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-methyl-N-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-PROPYNYL)-N-METHYL ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKC7DDW6RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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